Levobetaxolol - 93221-48-8

Levobetaxolol

Catalog Number: EVT-273325
CAS Number: 93221-48-8
Molecular Formula: C18H29NO3
Molecular Weight: 307.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-betaxolol is the (S)-enantiomer of betaxolol. It is an enantiomer of a (R)-betaxolol.
Levobetaxolol is a beta-blocker used to lower the pressure in the eye to treat conditions such as glaucoma. It was marketed as a 0.5% ophthalmic solution of levobetaxolol hydrochloride under the trade name Betaxon but has been discontinued.
Levobetaxolol is the S-isomer of betaxolol, a selective beta-1 adrenergic receptor antagonist with anti-glaucoma activity and devoid of intrinsic sympathomimetic activity. When applied topically in the eye, levobetaxolol reduces aqueous humor secretion and lowers the intraocular pressure (IOP).
Future Directions
  • Elucidating Neuroprotective Mechanisms: Further research is needed to fully understand the molecular mechanisms underlying the neuroprotective effects of Levobetaxolol [, , , , ]. Investigating the specific interactions between Levobetaxolol and sodium channels, as well as its potential impact on downstream signaling pathways, could reveal novel therapeutic targets for neurodegenerative diseases.

  • Optimizing Drug Delivery: Exploring and optimizing Levobetaxolol incorporation into advanced drug delivery systems, such as nanoparticles or sustained-release formulations, could enhance its therapeutic efficacy and patient compliance [, ].

  • Investigating Systemic Effects: While primarily used topically for ocular applications, it is crucial to explore the potential systemic effects of Levobetaxolol following ocular administration [, ]. Understanding its absorption, distribution, metabolism, and excretion profile will provide a comprehensive safety profile for its long-term use.

Betaxolol

    Compound Description: Betaxolol, specifically racemic betaxolol, is a β-adrenoceptor antagonist comprised of both levobetaxolol (S-enantiomer) and dextrobetaxolol (R-enantiomer). Like levobetaxolol, it is used to treat glaucoma by lowering intraocular pressure. [, , , , , , , , ] Betaxolol has been shown to possess neuroprotective properties, potentially due to its ability to block sodium and calcium influx into cells. [, , ]

    Relevance: Levobetaxolol is the pharmacologically active S-enantiomer of betaxolol. It exhibits higher potency and affinity for β1-adrenoceptors compared to the racemic mixture and dextrobetaxolol. [, ]

Dextrobetaxolol

    Compound Description: Dextrobetaxolol is the R-enantiomer of betaxolol. [, , ] While it is a component of the racemic betaxolol formulation, dextrobetaxolol exhibits significantly lower potency compared to levobetaxolol in binding to β1- and β2-adrenoceptors and reducing intraocular pressure. [, ]

    Relevance: Dextrobetaxolol is the less active enantiomer of betaxolol, with levobetaxolol being the more potent and clinically relevant isomer for IOP reduction. [, ]

Levobunolol

    Compound Description: Levobunolol is another β-adrenoceptor antagonist used to lower intraocular pressure in glaucoma treatment. [, , , , ] It demonstrates high affinity for both β1- and β2-adrenoceptors, showing a preference for β2-adrenoceptors. [, ]

    Relevance: While both levobunolol and levobetaxolol act as β-blockers for glaucoma treatment, they differ in their receptor selectivity. Levobetaxolol exhibits higher selectivity for β1-adrenoceptors, while levobunolol prefers β2-adrenoceptors. [, , ]

Timolol (l-timolol)

    Compound Description: Timolol, particularly its l-isomer (l-timolol), is a non-selective β-adrenoceptor antagonist widely used in the treatment of glaucoma. [, , , , , ] It effectively reduces intraocular pressure but lacks the β1-selectivity observed in levobetaxolol. [, ]

CGP-20712A

    Compound Description: CGP-20712A is a highly selective β1-adrenoceptor antagonist. [, ] In research settings, it serves as a pharmacological tool to investigate β-adrenoceptor function. [, ]

    Relevance: CGP-20712A and levobetaxolol share similar β1-adrenoceptor selectivity, making CGP-20712A a useful compound for studying and comparing the pharmacological actions mediated through this receptor subtype. [, ]

ICI-118551

    Compound Description: ICI-118551 is a highly selective β2-adrenoceptor antagonist. [, , ] It is primarily used as a research tool to explore the specific roles of β2-adrenoceptors. [, , ]

    Relevance: In contrast to levobetaxolol's β1-selectivity, ICI-118551 acts as a potent and selective antagonist at β2-adrenoceptors, highlighting the distinct pharmacological profiles of these compounds. [, , ]

Propranolol

    Compound Description: Propranolol is a non-selective β-adrenoceptor antagonist, used clinically for various cardiovascular conditions. [] Although not typically used for glaucoma, it shows strong inhibition of β-adrenoceptors. []

    Relevance: Propranolol, like timolol, represents a non-selective β-blocker, contrasting with the β1-selectivity of levobetaxolol. [] The comparison underscores the potential advantages of β1-selective agents like levobetaxolol in minimizing systemic side effects. []

Carteolol

    Compound Description: Carteolol is a non-selective β-adrenoceptor antagonist, primarily used to manage hypertension and angina. [] It exhibits moderate activity in blocking both β1- and β2-adrenoceptors. []

    Relevance: Similar to other non-selective β-blockers like timolol and propranolol, carteolol differs from levobetaxolol in lacking β1-adrenoceptor selectivity. [] This difference has implications for potential side effects, particularly in patients with pre-existing cardiac or respiratory conditions. []

Atenolol

    Compound Description: Atenolol is a β1-selective adrenoceptor antagonist mainly used to treat hypertension and other cardiovascular diseases. [] While it shares some selectivity with levobetaxolol, it is not typically used for glaucoma. []

Classification

Levobetaxolol is classified as a beta-adrenergic antagonist or beta-blocker. Its primary therapeutic applications include:

  • Treatment of elevated intraocular pressure.
  • Management of hypertension and arrhythmias.
Synthesis Analysis

Levobetaxolol hydrochloride can be synthesized through various methods, primarily starting from p-hydroxyphenylethanol. The synthesis involves several key steps:

  1. Starting Material: p-Hydroxyphenylethanol serves as the initial compound.
  2. Selective Allylation: The hydroxyl group is selectively allylated to yield 4-(2-allyloxyethyl)phenol with a yield of approximately 48%.
  3. Amination: The allylated product is reacted with R-epichlorohydrin at low temperatures (0-5 °C) followed by amination with isopropylamine to form an intermediate compound.
  4. Cyclization and Purification: The final product undergoes cyclization using diethylzinc and diiodomethane in anhydrous toluene, followed by freeze crystallization to obtain pure levobetaxolol hydrochloride with high yields (around 62%) and purity (99.0-100.0%) .

These methods have been refined to improve safety, reduce toxicity, and enhance yield, addressing previous challenges such as high energy consumption during crystallization.

Molecular Structure Analysis

The molecular structure of levobetaxolol hydrochloride can be represented by the chemical formula C18H29NO3C_{18}H_{29}NO_3. It features:

  • A cyclopropylmethoxyethyl group attached to a phenolic ring.
  • An isopropylamino side chain contributing to its beta-blocking activity.

Structural Details

  • Molecular Weight: Approximately 307.43 g/mol.
  • 3D Structure: The compound's stereochemistry plays a critical role in its pharmacological activity, with the levorotatory form demonstrating higher affinity for beta-1 receptors compared to its counterpart .
Chemical Reactions Analysis

Levobetaxolol participates in several chemical reactions during its synthesis:

  1. Allylation Reaction: Involves the formation of an ether bond between p-hydroxyphenylethanol and an allyl group.
  2. Amination Reaction: Incorporates an amine into the structure, crucial for its activity as a beta-blocker.
  3. Cyclization Reaction: Forms a stable cyclic structure that enhances its pharmacological properties.

These reactions are typically conducted under controlled conditions to optimize yield and purity while minimizing by-products .

Mechanism of Action

Levobetaxolol exerts its effects primarily through selective antagonism of beta-1 adrenergic receptors located in the heart and ciliary body of the eye:

  • Reduction of Aqueous Humor Production: By blocking beta-1 receptors in the ciliary body, levobetaxolol decreases aqueous humor production, leading to reduced intraocular pressure.
  • Cardiac Effects: It lowers heart rate and blood pressure by inhibiting catecholamine action on cardiac tissues.

The potency of levobetaxolol at beta-1 receptors has been demonstrated to be significantly higher than that at beta-2 receptors, providing therapeutic benefits with fewer pulmonary side effects .

Physical and Chemical Properties Analysis

Levobetaxolol exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 70–72 °C.
  • Solubility: Water solubility is about 451 mg/L.
  • LogP (Partition Coefficient): Approximately 2.81, indicating moderate lipophilicity which aids in ocular absorption when administered topically.
  • pKa: The compound has a pKa value around 9.4, suggesting it exists predominantly in its protonated form at physiological pH .
Applications

Levobetaxolol is primarily utilized in:

  • Ophthalmology: As an effective treatment for glaucoma and ocular hypertension due to its ability to lower intraocular pressure through reduced aqueous humor production.
  • Cardiology: Although less common for systemic use compared to other beta-blockers, it may be considered for patients requiring cardioselective therapy without significant pulmonary side effects.

Properties

CAS Number

93221-48-8

Product Name

Levobetaxolol

IUPAC Name

(2S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3/t17-/m0/s1

InChI Key

NWIUTZDMDHAVTP-KRWDZBQOSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O

Solubility

Soluble in DMSO

Synonyms

Levobetaxolol; (S)-Betaxolol; (S)-(-)-Betaxolol;

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOCC2CC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.